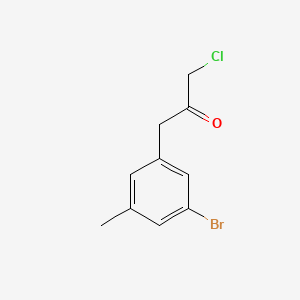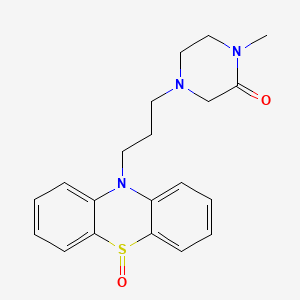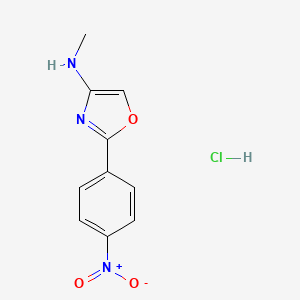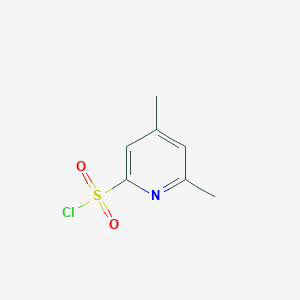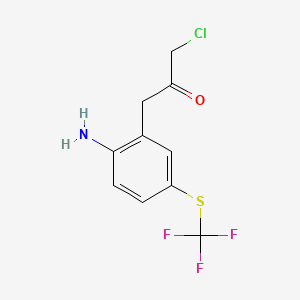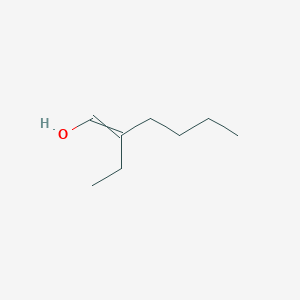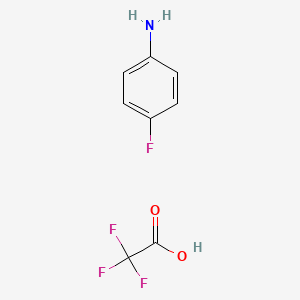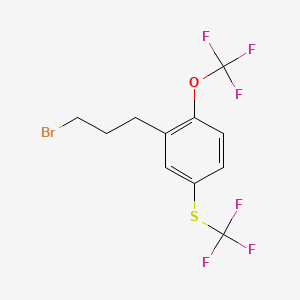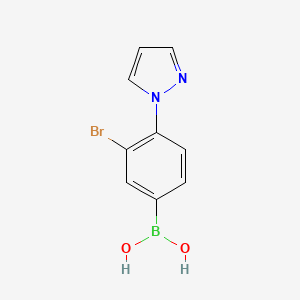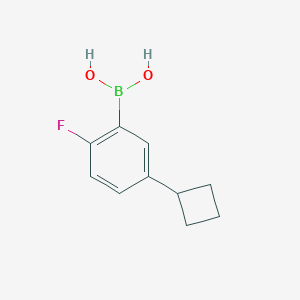
1,2-Bis(3-methoxyphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(3-methoxyphenyl)hydrazine is an organic compound with the molecular formula C14H16N2O2 It is a derivative of hydrazine, where two 3-methoxyphenyl groups are attached to the nitrogen atoms of the hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(3-methoxyphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
Step 1: 3-methoxybenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form the corresponding hydrazone intermediate.
Step 2: The hydrazone intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(3-methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Bis(3-methoxyphenyl)hydrazine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, including antibacterial and antifungal compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used as a reagent in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(3-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(4-methoxyphenyl)hydrazine
- 1,2-Bis(3-chlorophenyl)hydrazine
- 1,2-Bis(3-nitrophenyl)hydrazine
Uniqueness
1,2-Bis(3-methoxyphenyl)hydrazine is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
Propiedades
Número CAS |
1027-32-3 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1,2-bis(3-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-7-3-5-11(9-13)15-16-12-6-4-8-14(10-12)18-2/h3-10,15-16H,1-2H3 |
Clave InChI |
GBRNPPYPZLRRSI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NNC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


